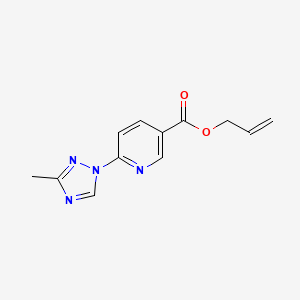

allyl 6-(3-methyl-1H-1,2,4-triazol-1-yl)nicotinate

Description

Allyl 6-(3-methyl-1H-1,2,4-triazol-1-yl)nicotinate is a heterocyclic compound featuring a nicotinic acid backbone esterified with an allyl group and substituted at the 6-position with a 3-methyl-1,2,4-triazole moiety. The allyl ester group enhances lipophilicity, which may influence bioavailability and reactivity in synthetic pathways. Structural elucidation of such compounds typically employs spectroscopic methods (e.g., NMR, IR) and X-ray crystallography, often supported by software like SHELX for refinement .

Properties

IUPAC Name |

prop-2-enyl 6-(3-methyl-1,2,4-triazol-1-yl)pyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N4O2/c1-3-6-18-12(17)10-4-5-11(13-7-10)16-8-14-9(2)15-16/h3-5,7-8H,1,6H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCEUZVMPSHSPLS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=N1)C2=NC=C(C=C2)C(=O)OCC=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of allyl 6-(3-methyl-1H-1,2,4-triazol-1-yl)nicotinate typically involves the following steps:

Formation of the Triazole Ring: The triazole ring is synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.

Nicotinate Derivative Formation: The nicotinate moiety is introduced by reacting nicotinic acid or its derivatives with the triazole compound.

Allylation: The final step involves the allylation of the triazole-nicotinate intermediate using allyl halides in the presence of a base such as potassium carbonate or sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: Allyl 6-(3-methyl-1H-1,2,4-triazol-1-yl)nicotinate can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the allyl group or other substituents are replaced by nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Sodium hydride in dimethylformamide or tetrahydrofuran.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or aldehydes.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Potential

Allyl 6-(3-methyl-1H-1,2,4-triazol-1-yl)nicotinate has been investigated for its potential as an anticancer agent. Research indicates that it may inhibit specific enzymes and pathways involved in cancer cell proliferation. The compound's mechanism of action involves interaction with molecular targets such as enzymes and receptors, where the triazole ring forms hydrogen bonds and π-π interactions with amino acid residues in active sites, leading to inhibition of their activity.

Case Study: Enzyme Inhibition

A study highlighted the compound's ability to inhibit cytochrome P450 enzymes, which are crucial in drug metabolism and cancer development. By modulating these enzymes, this compound may reduce the risk of lung cancer associated with tobacco use .

Organic Synthesis

Building Block for Complex Molecules

This compound serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules used in pharmaceuticals and agrochemicals. The ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—enhances its utility in synthetic chemistry.

| Reaction Type | Reagents | Products |

|---|---|---|

| Oxidation | Potassium permanganate | Carboxylic acids or aldehydes |

| Reduction | Sodium borohydride | Alcohols or amines |

| Substitution | Sodium hydride | Various substituted derivatives |

Material Science

Development of Novel Materials

this compound is also explored for its role in material science. Its unique electronic and optical properties make it suitable for developing new materials with specific functionalities. This aspect is particularly relevant in the creation of advanced coatings and electronic devices.

Mechanism of Action

The mechanism of action of allyl 6-(3-methyl-1H-1,2,4-triazol-1-yl)nicotinate involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of their activity. This compound may also interact with nucleic acids, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Spectroscopic and Computational Analysis

Both compounds require rigorous spectroscopic validation:

- NMR/IR : The target compound’s allyl and triazole groups produce distinct $^1$H-NMR signals (e.g., allyl protons at δ 4.8–5.2 ppm, triazole protons at δ 7.5–8.0 ppm) and IR stretches for ester carbonyls (~1720 cm$^{-1}$). Similarly, Compound 2 exhibits characteristic imine (C=N) and carbonyl (C=O) IR bands and $^{13}$C-NMR signals for furan and triazolone carbons .

- Computational Modeling: Compound 2 employs gauge-including-atomic-orbital (GIAO) methods at B3LYP/HF levels with 6-311G basis sets to predict NMR shielding constants .

Crystallographic Refinement Practices

X-ray crystallography of triazole derivatives often relies on SHELX software for structure refinement. SHELXL’s robustness in handling small-molecule data and its integration into pipelines for high-throughput phasing (e.g., via SHELXC/D/E) make it a standard tool for confirming bond lengths and angles in such compounds .

Biological Activity

Allyl 6-(3-methyl-1H-1,2,4-triazol-1-yl)nicotinate (CAS No. 865660-64-6) is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological mechanisms, and applications of this compound, highlighting its relevance in various fields such as cancer research and material science.

Synthesis

The synthesis of this compound involves several key steps:

- Formation of the Triazole Ring : A cyclization reaction is performed using hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.

- Nicotinate Derivative Formation : The nicotinate moiety is introduced by reacting nicotinic acid or its derivatives with the synthesized triazole compound.

- Allylation : The final step involves allylation of the triazole-nicotinate intermediate using allyl halides in the presence of a base such as potassium carbonate or sodium hydride.

The molecular formula of this compound is C12H12N4O2, with a molecular weight of approximately 244.25 g/mol . Its structure includes both a triazole and a nicotinate moiety, contributing to its unique biological properties.

Biological Mechanisms

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The triazole ring can form hydrogen bonds and π-π interactions with amino acid residues in enzyme active sites, leading to inhibition or modulation of their activity .

- Nucleic Acid Interaction : This compound may also affect gene expression through interactions with nucleic acids, influencing cellular functions.

Anticancer Potential

Research indicates that this compound exhibits anticancer properties by inhibiting specific enzymes involved in cancer cell proliferation. For instance:

- Mechanism : It has been shown to inhibit pathways critical for cancer cell survival and growth.

- Case Studies : In vitro studies demonstrated a significant reduction in the viability of various cancer cell lines when treated with this compound.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- Activity Spectrum : Preliminary studies suggest effectiveness against a range of bacterial strains.

- Research Findings : A study reported that derivatives of triazole compounds exhibit antimicrobial activity due to their ability to disrupt microbial cell function .

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Allyl 6-(1H-1,2,4-triazol-1-yl)nicotinate | Lacks methyl group on triazole | Similar anticancer properties |

| Allyl 6-(3-methyl-1H-1,2,3-triazol-1-yl)nicotinate | Different triazole isomer | Varies in activity |

| Allyl 6-(3-methyl-1H-1,2,4-triazol-1-yl)benzoate | Contains benzoate moiety | Different pharmacological profile |

This comparison highlights that the presence of both the triazole and nicotinate moieties in this compound contributes to its distinct chemical and biological properties .

Applications in Research

This compound serves multiple roles in scientific research:

Medicinal Chemistry

Investigated for its potential as an anticancer agent and for other therapeutic applications.

Organic Synthesis

Used as a building block for synthesizing more complex molecules in pharmaceuticals and agrochemicals.

Material Science

Explored for developing novel materials with specific electronic or optical properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.